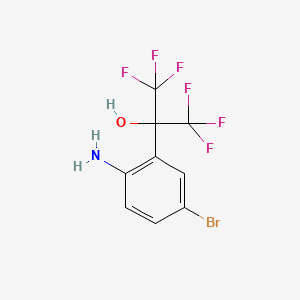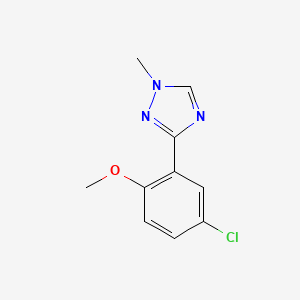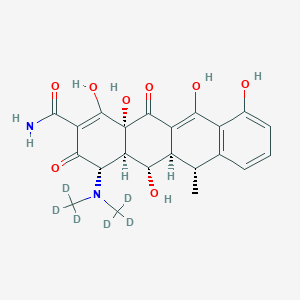
2-Chloro-6-fluoro-3-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-nitroanisole is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of anisole, where the methoxy group is substituted with chloro, fluoro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated anisole is then subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From reduction of the nitro group.
Aldehydes/Acids: From oxidation of the methoxy group.
Substituted Anisoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chloro, fluoro, and nitro) influence its reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and cellular pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
2-Chloro-6-nitroanisole: Lacks the fluoro group but shares similar reactivity.
4-Bromo-2-fluoro-6-nitroanisole: Contains a bromo group instead of chloro, with similar applications.
2,4-Dinitroanisole: Contains two nitro groups, used in different industrial applications.
Uniqueness: 2-Chloro-6-fluoro-3-nitroanisole is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic pathways and applications where such properties are desired.
Propriétés
Formule moléculaire |
C7H5ClFNO3 |
|---|---|
Poids moléculaire |
205.57 g/mol |
Nom IUPAC |
3-chloro-1-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,1H3 |
Clé InChI |
WNYKPCZQTDKIIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






